

# Anhydrosafflor Yellow B: A Promising Therapeutic Agent for Ischemic Stroke

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## Compound of Interest

Compound Name: *Anhydrosafflor yellow B*

Cat. No.: *B15144304*

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**Anhydrosafflor yellow B** (ASYB), a primary water-soluble component derived from the dried flowers of *Carthamus tinctorius* L. (safflower), is emerging as a significant candidate for the treatment of ischemic stroke.[1] Extensive research, encompassing both in vitro and in vivo studies, has demonstrated its potent neuroprotective properties. ASYB exerts its therapeutic effects through multiple mechanisms, primarily by activating the SIRT1 signaling pathway to attenuate oxidative stress and apoptosis, and by exerting anti-inflammatory effects.[1][2][3] This application note provides a comprehensive overview of the therapeutic potential of ASYB in stroke, including detailed experimental protocols and quantitative data to guide researchers and drug development professionals.

## Quantitative Data Summary

The neuroprotective effects of **Anhydrosafflor Yellow B** have been quantified in several preclinical studies. The following tables summarize the key findings from both in vivo and in vitro experiments.

### Table 1: In Vivo Efficacy of Anhydrosafflor Yellow B in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

Parameter	MCAO/R Model Group	ASYB Treatment Group (Dose)	Positive Control (Nimodipine )	Sham Group	Reference
Neurological Deficit Score	Increased score indicating severe neurological injury	Dose-dependent decrease in neurological deficit scores	Decreased score	No significant deficit	<a href="#">[4]</a> <a href="#">[5]</a>
Infarct Volume	Significant infarct volume	Dose-dependent reduction in infarct volume	Reduced infarct volume	No infarct	<a href="#">[2]</a> <a href="#">[3]</a>
Oxidative Stress Markers					
ROS (Reactive Oxygen Species)	Markedly increased	Dose-dependently downregulated	-	Low levels	<a href="#">[5]</a>
MDA (Malondialdehyde)	Markedly increased	Dose-dependently downregulated	-	Low levels	<a href="#">[5]</a>
GSH-Px (Glutathione Peroxidase)	Decreased	Upregulated	-	Normal levels	<a href="#">[5]</a>
SOD (Superoxide Dismutase)	Decreased	Upregulated	-	Normal levels	<a href="#">[5]</a>

Apoptosis Markers					
Bax (mRNA and protein)	Increased expression	Decreased expression	-	Low expression	<a href="#">[2]</a> <a href="#">[3]</a>
Bcl-2 (mRNA and protein)	Decreased expression	Increased expression	-	High expression	<a href="#">[2]</a> <a href="#">[3]</a>
SIRT1 Pathway Markers					
SIRT1 (mRNA and protein)	Suppressed expression	Markedly increased expression	-	Normal expression	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
FOXO1 (mRNA and protein)	Suppressed expression	Markedly increased expression	-	Normal expression	<a href="#">[2]</a> <a href="#">[3]</a>
PGC1 $\alpha$ (mRNA and protein)	Suppressed expression	Markedly increased expression	-	Normal expression	<a href="#">[2]</a> <a href="#">[3]</a>
Inflammatory Markers					
HSP60, TLR-4, IL-6, TNF- $\alpha$ (mRNA and protein)	Elevated levels	Suppressed elevation	-	Low levels	<a href="#">[1]</a>
NF- $\kappa$ B p65	Increased	Decreased	-	Low levels	<a href="#">[1]</a>

**Table 2: In Vitro Efficacy of Anhydrosafflor Yellow B in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model**

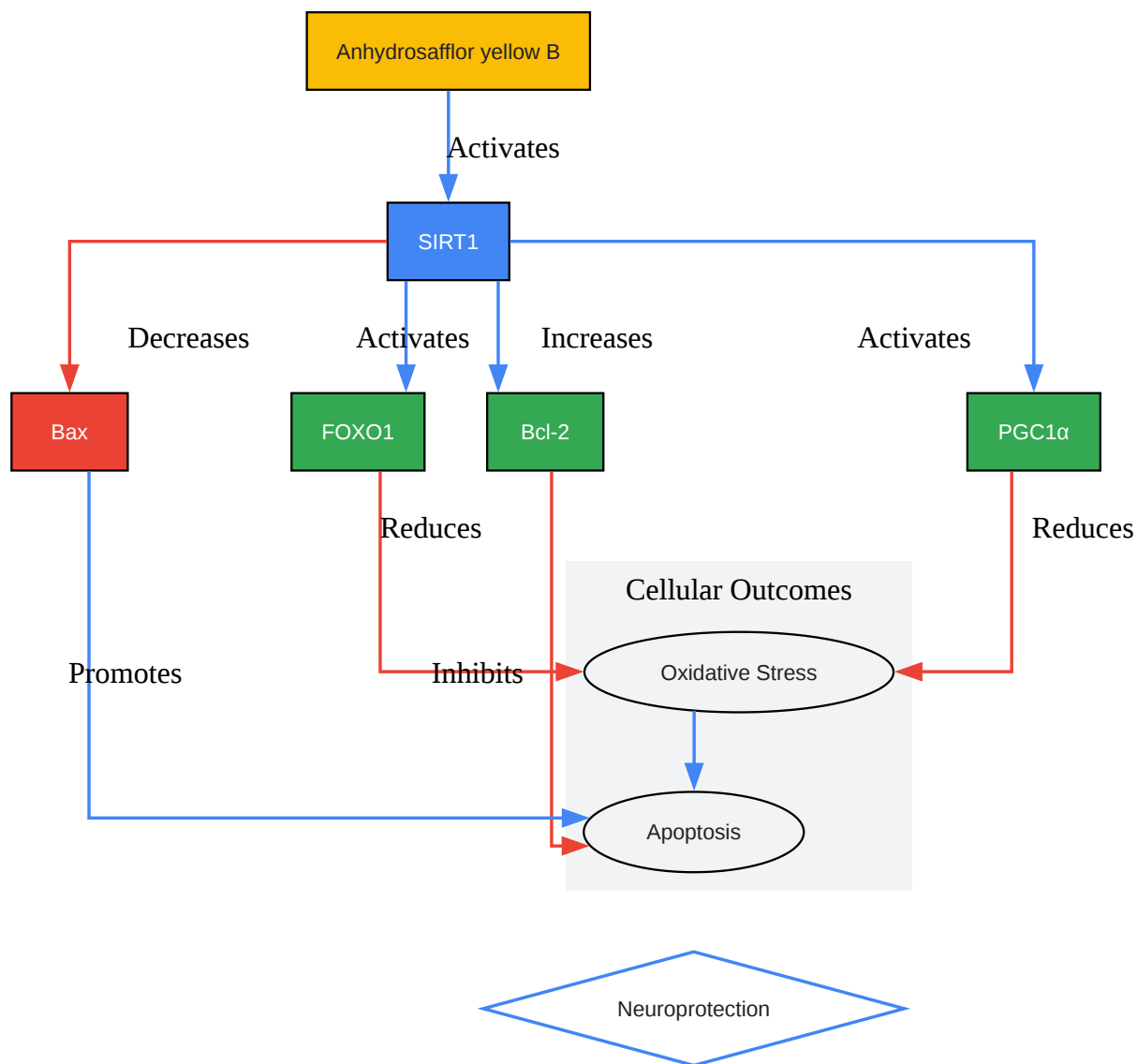
Parameter	OGD/R Model Group	ASYB Treatment Group (Concentration)	Reference
Cell Viability	Decreased	Increased cell viability	<a href="#">[2]</a> <a href="#">[3]</a>
Oxidation Properties	Increased	Depressed oxidation	<a href="#">[2]</a> <a href="#">[3]</a>
Neuronal Cell Apoptosis	Increased	Reduced neuronal cell apoptosis	<a href="#">[2]</a> <a href="#">[3]</a>

## Signaling Pathways and Mechanisms of Action

**Anhydrosafflor Yellow B** confers neuroprotection against cerebral ischemia/reperfusion injury primarily through the activation of the SIRT1 signaling pathway and by exerting anti-inflammatory effects.

### SIRT1 Signaling Pathway

ASYB upregulates the expression of SIRT1, a key regulator of cellular stress resistance and longevity.[\[2\]](#)[\[4\]](#) This activation leads to a cascade of downstream effects that collectively mitigate neuronal damage.

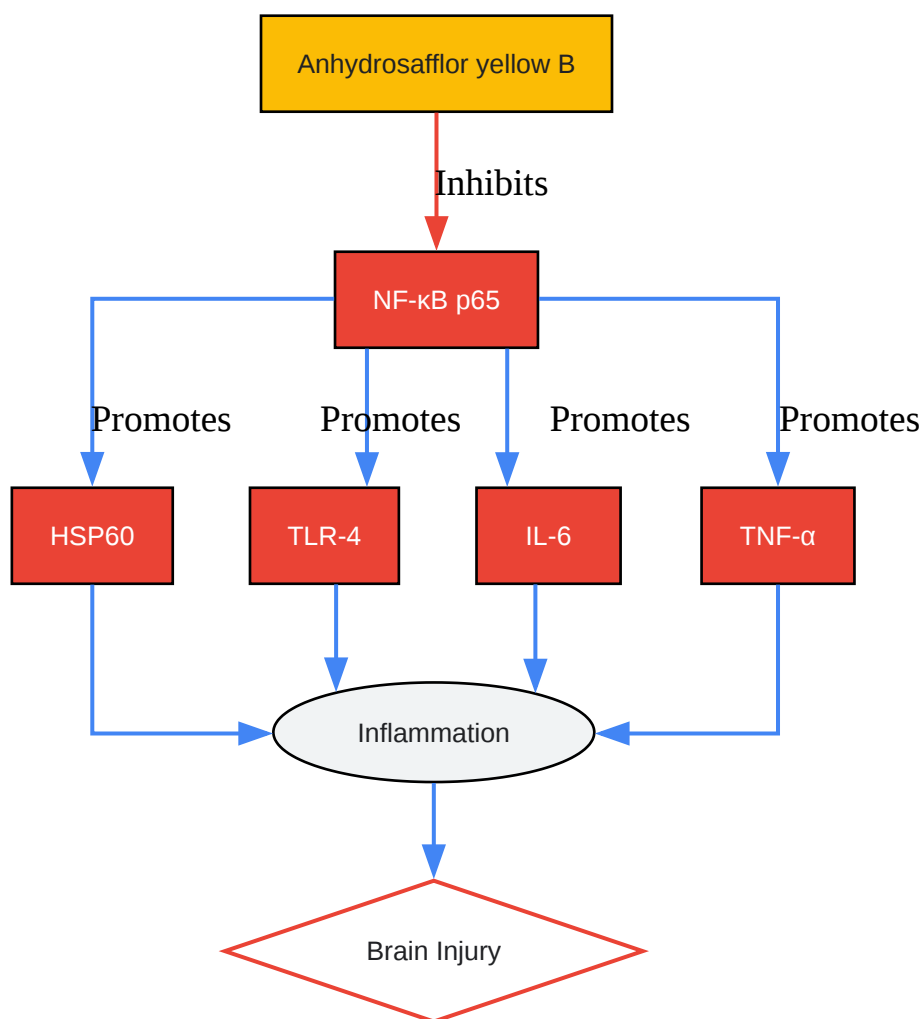


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Caption: ASYB activates the SIRT1 pathway, leading to reduced oxidative stress and apoptosis.

## Anti-inflammatory Pathway

ASYB has been shown to alleviate brain injury in acute permanent cerebral ischemia by suppressing inflammatory responses.



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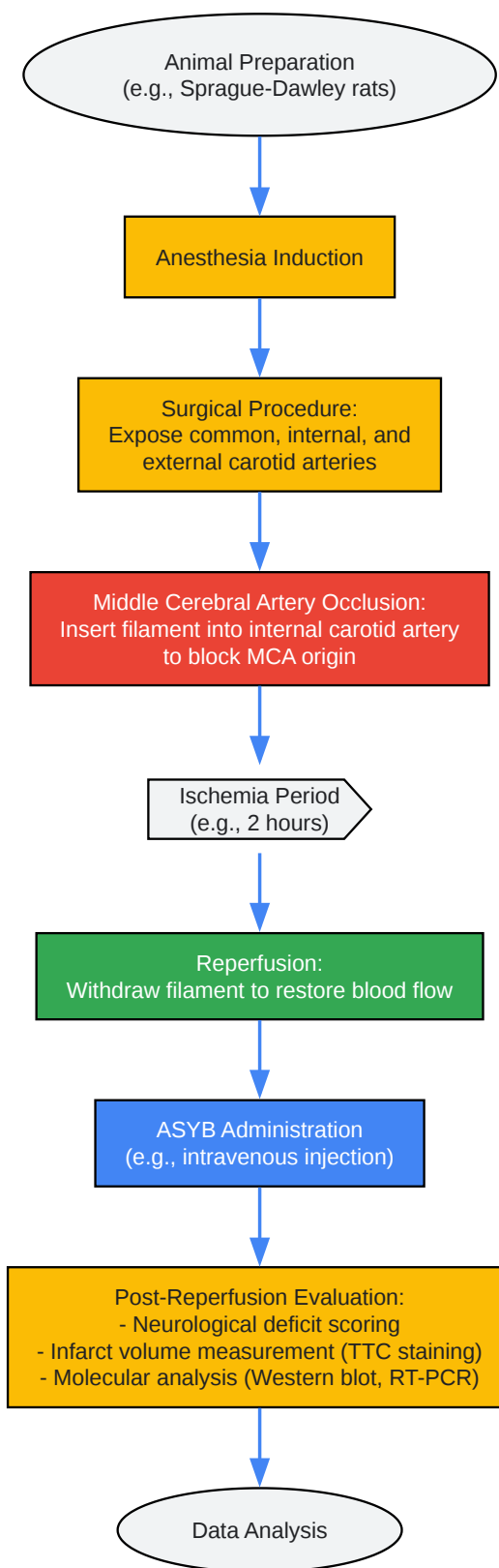
Caption: ASYB inhibits the NF-κB pathway, reducing the expression of pro-inflammatory mediators.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the therapeutic effects of **Anhydrosafflor Yellow B** in stroke models.

### In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats

This protocol describes the induction of focal cerebral ischemia followed by reperfusion to mimic the conditions of an ischemic stroke.



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Caption: Workflow for the in vivo MCAO/R model to study the effects of ASYB on ischemic stroke.

#### Protocol Steps:

- **Animal Preparation:** Adult male Sprague-Dawley rats (250-300g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
- **Anesthesia:** Rats are anesthetized, for example, with an intraperitoneal injection of pentobarbital sodium.
- **Surgical Procedure:** A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- **Occlusion:** A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
- **Ischemia:** The occlusion is maintained for a specific duration, typically 2 hours, to induce ischemia.
- **Reperfusion:** The monofilament is withdrawn to allow for reperfusion of the ischemic brain tissue.
- **ASYB Administration:** ASYB is administered at various doses (e.g., 1.75, 3.5, 7 mg/kg) via intravenous injection at the onset of reperfusion.<sup>[1]</sup>
- **Post-Reperfusion Evaluation (at 24 hours):**
  - **Neurological Deficit Scoring:** Neurological function is assessed using a standardized scoring system.
  - **Infarct Volume Measurement:** Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
  - **Molecular Analysis:** Brain tissue from the ischemic hemisphere is collected for Western blot, RT-PCR, and immunohistochemistry to analyze protein and mRNA expression of target molecules.



## In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This protocol simulates ischemic conditions in cultured neuronal cells.

### Protocol Steps:

- **Cell Culture:** Primary hippocampal neurons are cultured for approximately 7 days.
- **Oxygen-Glucose Deprivation (OGD):** The normal culture medium is replaced with glucose-free Earle's Balanced Salt Solution. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N<sub>2</sub> and 5% CO<sub>2</sub> at 37°C for a defined period (e.g., 2 hours).
- **Reoxygenation:** The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO<sub>2</sub>) for 24 hours.
- **ASYB Treatment:** ASYB is added to the culture medium at various concentrations (e.g., 5-120 µM) during the reoxygenation phase.[\[4\]](#)
- **Cell Viability and Apoptosis Assays:**
  - **MTT Assay:** To assess cell viability.
  - **Hoechst 33342 Staining:** To visualize apoptotic nuclei.
  - **Flow Cytometry:** To quantify the rate of apoptosis.
- **Biochemical Assays:**
  - **ELISA:** To measure levels of oxidative stress markers (ROS, MDA, GSH-Px, SOD) in the cell culture supernatant.
  - **Western Blot and RT-PCR:** To analyze the expression of proteins and genes related to the SIRT1 pathway and apoptosis.

## Conclusion

**Anhydrosafflor yellow B** demonstrates significant therapeutic potential for the treatment of ischemic stroke. Its neuroprotective effects are well-documented and are attributed to its ability to mitigate oxidative stress and apoptosis through the SIRT1 signaling pathway, as well as its anti-inflammatory properties. The detailed protocols and quantitative data presented here provide a solid foundation for further research and development of ASYB as a novel therapeutic agent for stroke.

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